molecular formula C17H26N4O B4424013 N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

Cat. No. B4424013
M. Wt: 302.4 g/mol
InChI Key: XSUIALVDGGJILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, commonly known as CPP, is a compound that has been extensively studied for its potential applications in scientific research. CPP is a small molecule that acts as a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.

Scientific Research Applications

CPP has been widely used in scientific research to study the role of N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide receptors in various physiological and pathological conditions. For example, CPP has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory. CPP has also been used to study the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Mechanism of Action

CPP acts as a competitive antagonist of the N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide receptor, binding to the receptor's glycine site and preventing the binding of glycine, an essential co-agonist of the receptor. This results in the inhibition of this compound receptor-mediated synaptic transmission and the modulation of downstream signaling pathways. The inhibition of this compound receptor activity by CPP has been shown to have neuroprotective effects in various models of neuronal injury.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. For example, CPP has been shown to reduce the release of glutamate, an excitatory neurotransmitter, from presynaptic terminals. This results in the inhibition of excitatory synaptic transmission and the modulation of neuronal activity. CPP has also been shown to reduce the activity of voltage-gated calcium channels, which are involved in the regulation of intracellular calcium levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP in lab experiments is its high potency and selectivity for the N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide receptor. This allows for precise modulation of this compound receptor activity without affecting other receptors or signaling pathways. However, one limitation of using CPP is its relatively short duration of action, which requires frequent dosing in experiments. Additionally, CPP has poor bioavailability and limited penetration of the blood-brain barrier, which may limit its use in certain experimental models.

Future Directions

There are several future directions for research on CPP and its potential applications. One area of interest is the development of more potent and selective N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide receptor antagonists based on the structure of CPP. Another area of interest is the investigation of the role of this compound receptors in the pathophysiology of psychiatric disorders such as depression and schizophrenia. Additionally, the use of CPP in combination with other compounds or therapies may have synergistic effects and enhance its therapeutic potential.

properties

IUPAC Name

N-cyclohexyl-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c22-17(19-15-6-2-1-3-7-15)14-20-10-12-21(13-11-20)16-8-4-5-9-18-16/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUIALVDGGJILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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